(2-(Hydroxymethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with boronic acid derivatives. Another method involves the iridium or rhodium-catalyzed C-H borylation of pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .
Scientific Research Applications
(2-(Hydroxymethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with active sites of enzymes, inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
- Pyridine-2-boronic acid
- 4-Pyridinylboronic acid
- (2-Methylpyridin-4-yl)boronic acid
Comparison: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for additional functionalization. Compared to pyridine-2-boronic acid and 4-pyridinylboronic acid, it offers greater versatility in synthetic applications and potential for developing novel pharmaceuticals .
Properties
IUPAC Name |
[2-(hydroxymethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVLWUOMTZOQIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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